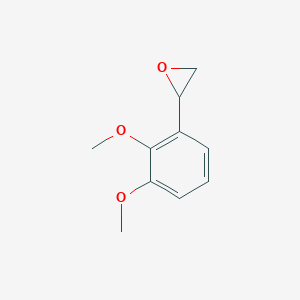
2-(2,3-Dimethoxyphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethoxyphenyl)oxirane is an organic compound characterized by an oxirane ring attached to a 2,3-dimethoxyphenyl group.
Preparation Methods
The synthesis of 2-(2,3-Dimethoxyphenyl)oxirane typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under controlled conditions to achieve the epoxidation of the aldehyde group, forming the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2,3-Dimethoxyphenyl)oxirane undergoes various chemical reactions, including:
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)oxirane has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis of polyethers through ring-opening polymerization, leading to materials with unique properties such as carbonyl-aromatic π-stacked structures.
Pharmaceuticals: The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Material Science: Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)oxirane primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through various pathways, including nucleophilic attack by amines or carboxylic acids, resulting in the formation of β-hydroxypropyl derivatives .
Comparison with Similar Compounds
2-(2,3-Dimethoxyphenyl)oxirane can be compared with other similar compounds such as:
2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane: This compound also features a dimethoxyphenyl group but with additional methoxycarbonyl substitution, leading to different polymerization behavior and properties.
2-Ethoxycarbonyl-3-phenyloxirane: This compound has an ethoxycarbonyl group instead of methoxycarbonyl, affecting its reactivity and polymerization outcomes.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the properties of the polymers derived from it.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-8-5-3-4-7(9-6-13-9)10(8)12-2/h3-5,9H,6H2,1-2H3 |
InChI Key |
SHYWZGQTZXYLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


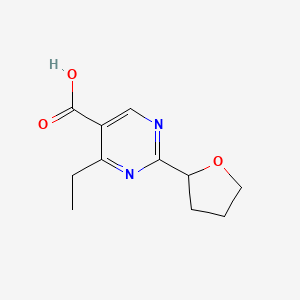
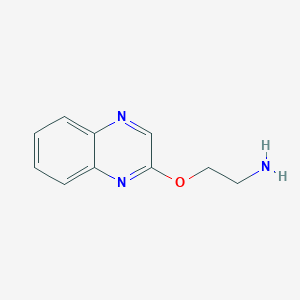
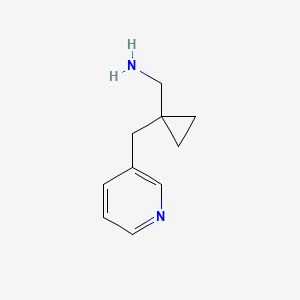
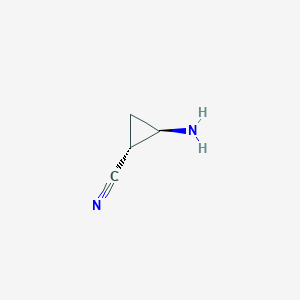
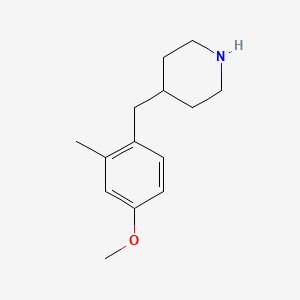
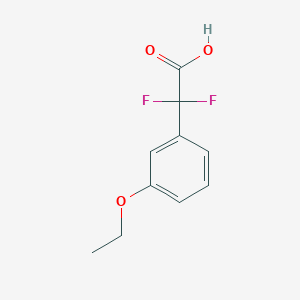
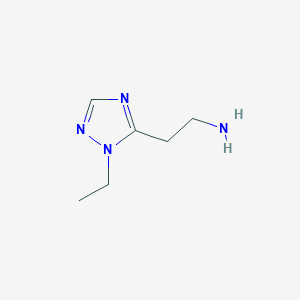
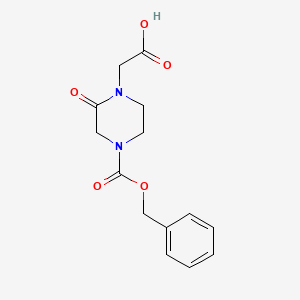
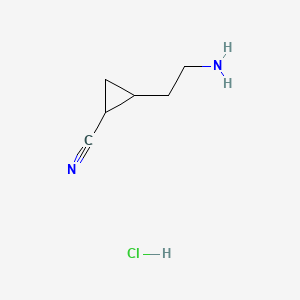
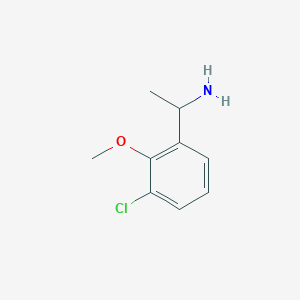
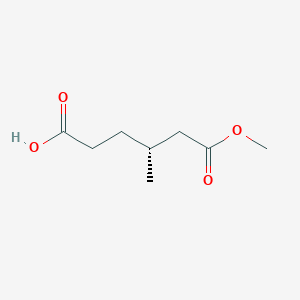
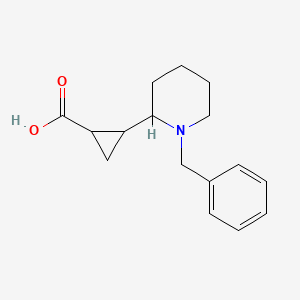
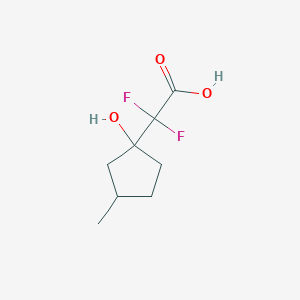
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)
